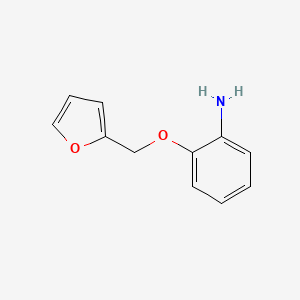

2-(Furan-2-ylmethoxy)aniline

Overview

Description

2-(Furan-2-ylmethoxy)aniline is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an aniline moiety through a methoxy linker

Mechanism of Action

Target of Action

It is known that furan derivatives, which include 2-(furan-2-ylmethoxy)aniline, have been employed as medicines in a number of distinct disease areas . They exhibit a wide range of advantageous biological and pharmacological characteristics .

Mode of Action

Furan-containing compounds, including this compound, are known to interact with various biological targets, leading to a range of therapeutic effects .

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways, leading to their diverse therapeutic effects .

Pharmacokinetics

The lipophilicity of similar compounds falls within a range that suggests good oral absorption and the ability to cross lipid barriers .

Result of Action

Furan derivatives are known to have a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .

Action Environment

It is known that the pursuit for “green” and sustainable chemical feedstocks, coupled with the increasing concerns over climate change, volatile oil prices and the attendant undesirable environmental issues, associated with fossil hydrocarbons, have led to a shift towards chemicals obtained from “green” inedible lignocellulosic biomass, such as the furans and their derivatives .

Biochemical Analysis

Biochemical Properties

Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the furan derivative and the biomolecules it interacts with.

Cellular Effects

Furan derivatives have been shown to exhibit a wide range of biological and pharmacological properties, including antibacterial, antifungal, and antiviral activities . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Furan derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Furan derivatives are known to exhibit various effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Furan derivatives have been studied in animal models, and their effects can vary with different dosages .

Metabolic Pathways

Furan derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Furan derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Furan derivatives are known to be localized in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethoxy)aniline typically involves the reaction of 2-furylmethanol with aniline in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction involves the coupling of a boronic acid derivative of 2-furylmethanol with an aryl halide derivative of aniline under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitro group in the aniline moiety can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, leading to the formation of substituted anilines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like bromine or chlorosulfonic acid can be employed under controlled conditions.

Major Products Formed

Oxidation: Furanones and other oxygenated furans.

Reduction: Amines and related derivatives.

Substitution: Substituted anilines with various functional groups.

Scientific Research Applications

2-(Furan-2-ylmethoxy)aniline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

Materials Science: The compound can be incorporated into polymers and materials with unique electronic and optical properties.

Biological Studies: It serves as a probe for studying enzyme interactions and biological pathways involving furan derivatives.

Comparison with Similar Compounds

Similar Compounds

- 2-(Furan-2-ylmethyl)aniline

- 3-(Furan-2-ylmethoxy)aniline

- 2-(Thiophen-2-ylmethoxy)aniline

Uniqueness

2-(Furan-2-ylmethoxy)aniline is unique due to the presence of both a furan ring and an aniline moiety, which confer distinct chemical reactivity and biological activity. The methoxy linker provides flexibility and enhances the compound’s ability to interact with various targets, making it a versatile building block in synthetic chemistry .

Biological Activity

2-(Furan-2-ylmethoxy)aniline is an organic compound belonging to the class of furan derivatives. Its unique structure, characterized by a furan ring attached to an aniline moiety, suggests potential biological activities that have drawn interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H11NO2, and its structure includes a methoxy group linked to a furan ring, enhancing its lipophilicity and potential interactions with biological targets. The presence of the furan ring is significant as it contributes to various pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Target Interactions:

Furan derivatives, including this compound, interact with multiple biological targets. These interactions can lead to various therapeutic effects through:

- Enzyme Inhibition: Furan derivatives may inhibit specific enzymes involved in disease processes.

- Gene Expression Modulation: They can influence gene expression pathways related to cell proliferation and apoptosis.

Biochemical Pathways:

The compound's activity is mediated through various biochemical pathways, which include:

- Cellular Signaling: Modulation of signaling pathways that regulate cell growth and differentiation.

- Antioxidant Activity: Potential to scavenge free radicals, contributing to its protective effects against oxidative stress .

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

-

Anticancer Activity:

- Studies have shown that furan-containing compounds can exhibit selective toxicity towards cancer cells compared to normal cells. For instance, related compounds have been reported to demonstrate significantly higher toxicity against cancer cell lines than against normal cells .

- A study indicated that compounds structurally similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .

-

Antimicrobial Properties:

- The compound has been evaluated for its antibacterial and antifungal activities. Preliminary results suggest effectiveness against certain strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

- Neuroprotective Effects:

Case Studies

- Anticancer Efficacy:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluoroaniline | Fluorine-substituted aniline | Antimicrobial activity |

| N-(furan-2-ylmethyl)aniline | Furan ring without fluorine | Potential antidepressant effects |

| 4-Fluoro-N-(furan-3-ylmethyl)aniline | Different furan substitution | Anticancer activity |

- Mechanistic Studies:

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral absorption due to its favorable lipophilicity. This property allows it to effectively cross lipid membranes and reach target sites within biological systems. Studies indicate that similar compounds are metabolized through various pathways involving cytochrome P450 enzymes, influencing their bioavailability and efficacy .

Properties

IUPAC Name |

2-(furan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKJXKFASQBZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390301 | |

| Record name | 2-(furan-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869942-43-8 | |

| Record name | 2-(furan-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.